molecular formula C14H23NO3S B1393402 N-methylhex-5-en-1-amine 4-methylbenzenesulfonate CAS No. 1108656-90-1

N-methylhex-5-en-1-amine 4-methylbenzenesulfonate

Cat. No. B1393402
CAS RN: 1108656-90-1
M. Wt: 285.4 g/mol
InChI Key: RQCUDAFMSJKYFW-UHFFFAOYSA-N
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Description

N-methylhex-5-en-1-amine 4-methylbenzenesulfonate, also known as Methylhexaneamine 4-methylbenzenesulfonate or DMAA, is a synthetic stimulant drug that has been used in dietary supplements and recreational drugs. DMAA is a derivative of the naturally occurring stimulant 1,3-dimethylamylamine (DMAA), which is found in the geranium plant. It has been used as an ingredient in dietary supplements and recreational drugs since the 1990s. DMAA is a stimulant that has been found to have effects similar to those of ephedrine and amphetamines, and is known to have both stimulant and thermogenic effects.

Scientific Research Applications

Reactivity Studies

  • A study explored the reactivity of similar compounds, focusing on how (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate interacts with various nucleophiles, including alcohols, amines, and thiols, under a single set of reaction conditions. This research is relevant for understanding the chemical behavior of compounds like N-methylhex-5-en-1-amine 4-methylbenzenesulfonate (Forcellini, Hemelaere, Desroches, & Paquin, 2015).

Crystal Structure Analysis

  • Another study provides insights into the crystal structure of a compound structurally similar to this compound. The research on 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate reveals details about its molecular geometry, hydrogen bonding, and interactions, which could be analogous to those in this compound (Babu, Dhavamurthy, Nizammohideen, Peramaiyan, & Mohan, 2014).

Fluorescent Visualization

  • Research on 2-Amino-5-methylbenzenesulfonic acid, a compound related to this compound, has been used for indirect fluorescent visualization in reversed-phase ion pair chromatography. This application highlights the potential for similar visualization techniques in the study of this compound (Gallo & Walters, 1986).

Methodology Development

  • A study focused on a methodology for intermolecular amination of N-acyliminium species, utilizing a catalyst like 4-methylbenzenesulfonic acid (PTSA). This could be relevant for the synthesis and application of this compound (Yang, Chu, & Ji, 2014).

Synthetic Applications

  • Research on the synthesis and reactions of Calix[4]arene Bisanhydrides, including the use of tetra-p-methylbenzenesulfonate, provides insight into the chemical behavior and potential applications of this compound in synthesizing complex organic structures (Sharma & Gutsche, 1999).

properties

IUPAC Name

4-methylbenzenesulfonic acid;N-methylhex-5-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.C7H8O3S/c1-3-4-5-6-7-8-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,8H,1,4-7H2,2H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCUDAFMSJKYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CNCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674029
Record name 4-Methylbenzene-1-sulfonic acid--N-methylhex-5-en-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1108656-90-1
Record name 4-Methylbenzene-1-sulfonic acid--N-methylhex-5-en-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At room temperature, compound 1a (71.88 g, 1 eq.) and p-toluene sulfonic acid (74.4 g, 1.2 eq.) were dissolved in MeOH (640 mL). The reaction mixture was refluxed for 7 days. The solvent was removed under vacuum and the residue was recrystallised in acetone. The product was isolated by filtration, dried on P2O5 to yield compound 2a as a white solid in 76% yield. 1H NMR (CDCl3, 400 MHz) δ (ppm) 1.38 (quint, J=7.76 Hz, 2H), 1.71 (q, J=7.76 Hz, 2H), 1.99 (quint, J=6.98 Hz, 2H), 2.38 (s, 3H), 2.70 (t, J=5.17 Hz, 2H), 4.92-4.99 (m, 2H), 5.67-5.73 (m, 1H), 7.20 (brs, 2H).
Quantity
71.88 g
Type
reactant
Reaction Step One
Quantity
74.4 g
Type
reactant
Reaction Step One
Name
Quantity
640 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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